

# Pre-clinical Pharmacology and Toxicology of Celgosivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Celgosivir |           |
| Cat. No.:            | B1668368   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Celgosivir** (6-O-butanoyl-castanospermine) is a prodrug of castanospermine, an alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe. It is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway in the endoplasmic reticulum. This host-targeted mechanism of action confers broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV) (as suggested by activity against the surrogate Bovine Viral Diarrhea Virus, BVDV). This technical guide provides a comprehensive overview of the pre-clinical pharmacology and toxicology of **Celgosivir**, summarizing key data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows. While extensive pre-clinical efficacy data is available, comprehensive pre-clinical toxicology data is not widely published. This guide reflects the currently accessible information.

# Pre-clinical Pharmacology Mechanism of Action

**Celgosivir** is rapidly metabolized to its active form, castanospermine, which inhibits the host enzyme  $\alpha$ -glucosidase I.[1][2] This enzyme is responsible for the initial trimming of glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) on newly synthesized viral



glycoproteins.[3] Inhibition of this step leads to misfolding of viral glycoproteins, which are then retained in the endoplasmic reticulum and targeted for degradation via the unfolded protein response (UPR).[4] This disruption of glycoprotein processing prevents the assembly and release of mature, infectious virions.[5]



Click to download full resolution via product page



Figure 1: Mechanism of action of Celgosivir.

## **In Vitro Antiviral Activity**

**Celgosivir** has demonstrated potent in vitro activity against a variety of enveloped viruses. The following table summarizes its inhibitory concentrations (IC50) and effective concentrations (EC50) against several key viruses.

| Virus                                       | Cell Line                  | Assay Type                         | IC50 / EC50<br>(μM) | Reference |
|---------------------------------------------|----------------------------|------------------------------------|---------------------|-----------|
| Bovine Viral<br>Diarrhea Virus<br>(BVDV)    | MDBK                       | Plaque Assay                       | 16                  | [5]       |
| MDBK                                        | Cytopathic Effect<br>Assay | 47                                 | [5]                 |           |
| -                                           | In vitro assay             | 1.27                               | [2]                 | _         |
| Human<br>Immunodeficienc<br>y Virus (HIV-1) | HIV-infected cells         | Glycoprotein processing inhibition | 20                  | [2]       |
| -                                           | Antiviral activity         | 2.0 ± 2.3                          | [2]                 |           |
| Dengue Virus<br>(DENV-1, 3, 4)              | -                          | -                                  | < 0.7               | [2]       |
| Dengue Virus<br>(DENV-2)                    | -                          | -                                  | 0.2                 | [2]       |

# **In Vivo Efficacy**

Pre-clinical in vivo studies, primarily in mouse models of Dengue virus infection, have demonstrated the efficacy of **Celgosivir** in reducing viremia and increasing survival.



| Animal Model              | Virus Strain                | Dosing<br>Regimen                                                 | Key Findings                                                                                        | Reference |
|---------------------------|-----------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| AG129 Mice                | Mouse-adapted<br>DENV       | 50 mg/kg, twice<br>daily (BID) for 5<br>days                      | Fully protected from lethal infection, even with treatment delayed by 48 hours.                     | [2]       |
| AG129 Mice                | Mouse-adapted<br>DENV       | 10, 25, or 50<br>mg/kg BID vs.<br>100 mg/kg once<br>daily         | Twice-a-day regimen was more protective than a single daily dose.                                   | [2]       |
| AG129 Mice                | Mouse-adapted<br>DENV-2     | 25 mg/kg BID<br>castanospermine<br>vs. 50 mg/kg BID<br>Celgosivir | Celgosivir was approximately twice as potent as castanospermine .                                   | [6]       |
| AG129 Mice                | DENV-2 (clinical<br>strain) | -                                                                 | Significantly reduced viremia by 88% (treatment at infection) and 55% (treatment delayed by 1 day). | [7]       |
| AG129 Mice<br>(ADE model) | Mouse-adapted<br>DENV-2     | -                                                                 | Effective in a lethal antibody-dependent enhancement (ADE) model.                                   | [4]       |

# **Pharmacokinetics (ADME)**



**Celgosivir** is a prodrug designed for improved oral bioavailability compared to its active metabolite, castanospermine.

| Parameter                   | Species                       | Key Findings                                                                                                                                          | Reference |
|-----------------------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Absorption                  | In vitro (JM-1, B16F10 cells) | Celgosivir showed 30-<br>50 fold higher uptake<br>into cells compared to<br>castanospermine.                                                          | [8]       |
| In vivo                     | Well absorbed in vivo.        | [1][2]                                                                                                                                                |           |
| Metabolism                  | In vitro & In vivo            | Rapidly converted to castanospermine.                                                                                                                 | [1][2][6] |
| Pharmacokinetics in<br>Mice | -                             | Celgosivir is rapidly metabolized to castanospermine. The steady-state minimum concentration of castanospermine is a critical parameter for efficacy. | [6][9]    |

# **Experimental Protocols**In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of Celgosivir.

#### Methodology:

- Cell Line: A suitable cell line (e.g., MDBK for BVDV studies) is seeded in 96-well plates.
- Compound Treatment: Cells are treated with serial dilutions of **Celgosivir**. A vehicle control (e.g., DMSO) is also included.
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).



- Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of viable cells.
- Data Analysis: The luminescence signals are compared to the vehicle control to determine the concentration of Celgosivir that causes a 50% reduction in cell viability (CC50).[2]

## In Vivo Dengue Virus Mouse Model

Objective: To evaluate the in vivo efficacy of **Celgosivir** against Dengue virus infection.

#### Methodology:

- Animal Model: AG129 mice, which are deficient in interferon-α/β and -y receptors, are commonly used as they are susceptible to DENV infection.[1]
- Virus Infection: Mice are infected with a lethal dose of a mouse-adapted DENV strain (e.g., S221 strain of DENV-2).
- Treatment: **Celgosivir** is administered via a specified route (e.g., intraperitoneal injection) at various doses and schedules (e.g., 50 mg/kg BID for 5 days). Treatment can be initiated at the time of infection or delayed.
- Monitoring: Animals are monitored daily for survival and clinical signs of disease.
- Viremia Measurement: Blood samples are collected at various time points post-infection to quantify viral load using methods such as plaque assays or quantitative real-time PCR (qRT-PCR).
- Data Analysis: Survival curves are generated and compared between treated and control groups. Viremia levels are also compared to assess the antiviral effect of the treatment.[2][6]





Click to download full resolution via product page

**Figure 2:** Workflow for in vivo efficacy testing in a Dengue mouse model.



## **Pre-clinical Toxicology**

A comprehensive public record of the pre-clinical toxicology of **Celgosivir** is not readily available. However, based on regulatory guidelines for investigational new drugs, a standard battery of toxicology studies would have been required to support clinical trials.[10][11] It has been noted in the literature that long-term toxicity studies are necessary to fully confirm the safety of **Celgosivir** in humans.[7][12][13] Clinical trials in patients with HIV and HCV have reported that **Celgosivir** is generally safe and well-tolerated at doses up to 400 mg once daily for 12 weeks.[7] Observed side effects in some patients included diarrhea and flatulence.[14]

The toxicology of castanospermine, the active metabolite of **Celgosivir**, has been studied to some extent. At doses higher than 250 mg/kg in mice, castanospermine was associated with weight loss, diarrhea, and other signs of gastrointestinal toxicity.[8]

The following sections describe the standard types of pre-clinical toxicology studies that are typically conducted for a new drug candidate.

### **Acute, Sub-chronic, and Chronic Toxicity**

These studies are designed to evaluate the potential toxicity of a drug after single and repeated administrations.

- Acute Toxicity: Involves the administration of a single, high dose to animals (typically rodents
  and a non-rodent species) to determine the immediate effects and the median lethal dose
  (LD50).
- Sub-chronic Toxicity (e.g., 28-day or 90-day studies): The drug is administered daily for a
  period of 28 or 90 days to two species (a rodent and a non-rodent). These studies help to
  identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level
  (NOAEL).[15]
- Chronic Toxicity (e.g., 6-month or longer): Similar to sub-chronic studies but with a longer duration of administration, intended to assess the long-term effects of the drug.

# Genotoxicity



Genotoxicity studies are conducted to assess the potential of a drug to damage genetic material. A standard battery of tests includes:[16][17][18]

- Ames Test: A bacterial reverse mutation assay to detect gene mutations.[19][20][21]
- In Vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in mammalian cells.
- In Vivo Genotoxicity Assay: Typically a micronucleus test in rodents to assess chromosomal damage in bone marrow cells.

# Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to evaluate the tumor-forming potential of a drug. These are generally required for drugs intended for long-term use.

### **Reproductive and Developmental Toxicology**

These studies assess the potential effects of a drug on fertility and fetal development.[3][5][8] [22][23][24][25][26][27][28]

- Fertility and Early Embryonic Development: Evaluates the effects on male and female fertility and early stages of pregnancy.
- Embryo-fetal Development: Assesses the potential for the drug to cause birth defects when administered during organogenesis.
- Pre- and Postnatal Development: Examines the effects of the drug on the later stages of pregnancy, delivery, and lactation, as well as the growth and development of the offspring.





Click to download full resolution via product page

Figure 3: Standard pre-clinical toxicology studies for an IND submission.

### Conclusion

Celgosivir is a promising host-targeted antiviral agent with a well-defined mechanism of action and demonstrated pre-clinical efficacy against several important human viral pathogens, most notably Dengue virus. Its prodrug design enhances cellular uptake and in vivo potency. While clinical studies have provided some insights into its safety profile in humans, a comprehensive public repository of its pre-clinical toxicology data is not available. The information presented in this guide, based on published literature and general regulatory requirements, provides a foundational understanding of the pre-clinical pharmacology and toxicology of Celgosivir for researchers and drug development professionals. Further investigation into the complete pre-clinical safety data package would be necessary for a full risk assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. taylorandfrancis.com [taylorandfrancis.com]

#### Foundational & Exploratory





- 2. medchemexpress.com [medchemexpress.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 5. Non-clinical considerations for supporting accelerated inclusion of pregnant women in prelicensure clinical trials with anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dengue and dengue hemorrhagic fever fact sheet 117 [storage.googleapis.com]
- 8. fda.gov [fda.gov]
- 9. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. criver.com [criver.com]
- 17. Genotoxicity assessment of cellulose nanofibrils using a standard battery of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scitovation.com [scitovation.com]
- 19. Evaluation of the mutagenic and genotoxic activities of anti-hepatitis B analogs of beta-L-adenosine by the Ames test and the Comet assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmaceutical and Safety Profile Evaluation of Novel Selenocompounds with Noteworthy Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]



- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Developmental and reproductive toxicology ERBC [erbc-group.com]
- 25. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2016 and 2017 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 26. researchgate.net [researchgate.net]
- 27. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2020 and 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Reproductive Toxicology IITRI [iitri.org]
- To cite this document: BenchChem. [Pre-clinical Pharmacology and Toxicology of Celgosivir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668368#pre-clinical-pharmacology-and-toxicology-of-celgosivir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





